molecular formula C9H8N6O B3267084 5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 442907-10-0

5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3267084
CAS No.: 442907-10-0
M. Wt: 216.2 g/mol
InChI Key: WZHJDCUWKLWQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a high-purity chemical compound offered for research purposes. It belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic scaffolds, which are recognized as promising cores in medicinal chemistry for developing novel therapeutic agents . Compounds based on this scaffold have demonstrated significant potential in oncology research, with studies showing that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives function as potent and selective inhibitors of deubiquitinating enzymes like USP28, which is a validated target in various cancers . The structural features of this compound, including the 5-methylfuryl substituent, are associated with enhanced biological activity and selectivity in related analogs . This makes it a valuable chemical tool for researchers investigating new pathways in cancer biology, enzyme inhibition, and drug discovery. The product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis to ensure identity and purity. This product is intended for laboratory research use only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(5-methylfuran-2-yl)-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-4-2-3-5(16-4)6-7-8(14-15-13-7)12-9(10)11-6/h2-3H,1H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJDCUWKLWQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC3=NNN=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar pyrimidine derivatives have been found to exhibit good antitumor activities, suggesting that they may have favorable ADME properties that contribute to their bioavailability and efficacy.

Result of Action

The result of MFCD24642508’s action is the inhibition of protein kinases, leading to the suppression of cancer cell growth and proliferation. This can potentially lead to the reduction of tumor size and the slowing of disease progression.

Action Environment

The action, efficacy, and stability of MFCD24642508 can be influenced by various environmental factors. These factors can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product. .

Biological Activity

5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

The compound's chemical properties are summarized in the following table:

PropertyValue
Chemical FormulaC₁₂H₁₄N₂
Molecular Weight218.32 g/mol
IUPAC Name7-(5-methylfuran-2-yl)-2H-triazolo[4,5-d]pyrimidin-5-amine
PubChem CID21874720

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted furan derivatives. Efficient synthetic routes have been developed that yield high purity and good yields of the target compound .

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In a study by Tiwari et al., certain derivatives showed IC50 values as low as 15.3 µM against MCF-7 cells . The mechanism of action often involves the inhibition of key enzymes or receptors involved in tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. In a study assessing various derivatives for their antibacterial properties, compounds similar to this compound displayed minimum inhibitory concentrations (MIC) against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM . This suggests a potential application in treating bacterial infections.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. For example:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA gyrase and MurD, which are crucial for bacterial DNA replication and cell wall synthesis .
  • Binding Interactions : Molecular docking studies reveal that these compounds can form strong interactions within the active sites of target proteins through hydrogen bonds and pi-stacking interactions .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Anticancer Study : A derivative was tested against MDA-MB453 breast cancer cells and exhibited an IC50 value of 29.1 µM. This study emphasized the need for further development in optimizing these compounds for higher efficacy .
  • Antibacterial Screening : In vitro tests showed that a derivative had potent activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, indicating its potential utility in treating resistant bacterial infections .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Modifications at the 3-position (e.g., benzyl, cyclopentyl) often influence receptor selectivity. For example, ticagrelor’s cyclopentyl group contributes to P2Y12 specificity , while vipadenant’s benzyl group targets adenosine receptors .
  • Functional Groups: The 5-amino group in the target compound may enhance hydrogen bonding, similar to vipadenant’s mechanism . Propylthio (in ticagrelor) or piperazine (in compound 7) groups improve lipophilicity and bioavailability .
  • Heterocyclic Moieties : The 5-methylfuran in the target compound could mimic phenyl or benzyl groups in other analogs, offering tunable electronic effects for receptor binding .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility: Analogs like compound 7 are synthesized via amine coupling under mild conditions (room temperature, ethanol), suggesting feasible scalability for the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride under anhydrous conditions. Key steps include:

  • Heating at 120°C in a sealed tube for 2 hours with ammonium acetate as a catalyst .
  • Purification via preparative TLC (CHCl₃/MeOH, 9:1) to isolate the product.
  • Yield optimization requires strict control of temperature, solvent ratios (e.g., acetonitrile/DMF for benzylation), and stoichiometric excess of reagents like K₂CO₃ .

Q. Which analytical techniques are most reliable for structural validation of this triazolopyrimidine derivative?

  • Methodological Answer : Multi-modal characterization is essential:

  • ¹H/¹³C NMR : Assign peaks to confirm furyl substituents (δ 6.20–6.94 ppm for furan protons) and triazole-pyrimidine core .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 321.3 for C₁₁H₁₁N₆O) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as demonstrated for analogous triazolopyrimidines .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like kinases or receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cellular Assays : Use IC₅₀ determination in dose-response studies (e.g., ATPase inhibition assays) to correlate structure-activity relationships (SAR) .

Q. What strategies are effective for optimizing pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Halogenation : Introduce fluorine at the pyrimidine C-4 position to enhance metabolic stability, as seen in fluorinated analogs .
  • Prodrug Design : Modify the amino group with acetyl or PEGylated moieties to improve aqueous solubility.
  • In Vitro Microsomal Assays : Assess hepatic clearance using liver microsomes and CYP450 inhibition profiles .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., adenosine receptors) .
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data .
  • MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical binding residues .

Q. How should researchers approach structure-activity relationship (SAR) studies for furyl-substituted triazolopyrimidines?

  • Methodological Answer :

  • Scaffold Diversification : Compare analogs with substituents at the triazole N-3 (e.g., benzyl vs. methoxyphenyl) to assess steric effects .
  • Bioisosteric Replacement : Substitute the furyl group with thiophene or pyridine rings to evaluate π-π stacking contributions .
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents using regression models .

Q. How can conflicting biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition results with cellular proliferation assays (e.g., MTT) to rule out off-target effects .
  • Batch Reproducibility : Ensure compound purity (>95% by HPLC) and confirm tautomeric forms via ¹H NMR in DMSO-d₆ .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.